

Reproducibility of Hpk1-IN-8 Experiments: A Comparative Guide

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Compound of Interest

Compound Name: *Hpk1-IN-8*

Cat. No.: *B10831936*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Hpk1-IN-8** with other hematopoietic progenitor kinase 1 (HPK1) inhibitors. The information is presented to facilitate the reproducibility of experiments and to offer a clear perspective on the performance of these compounds.

Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy. [1][2] **Hpk1-IN-8** (also referred to as Compound 1) has been identified as an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[1][3] This guide summarizes key quantitative data, details experimental protocols for crucial assays, and provides visual representations of the HPK1 signaling pathway and experimental workflows.

Performance Comparison of HPK1 Inhibitors

The following tables provide a summary of the biochemical potency and cellular activity of **Hpk1-IN-8** in comparison to other known HPK1 inhibitors. It is important to note that the data is compiled from various studies, and direct comparison should be approached with caution due to potential differences in experimental conditions.

Biochemical Potency

Compound Name	Assay Type	IC ₅₀ (nM)	Source
Hpk1-IN-8 (Compound 1)	Kinase Cascade SPA	1200	[3]
Compound 14	TR-FRET	5	[4]
Compound 17	TR-FRET	32 (EC ₅₀ pSLP-76)	[4]
Compound 22	TR-FRET	78 (EC ₅₀ pSLP-76)	[4]
HPK1-IN-3	Not Specified	0.25	[5]
HPK1-IN-7	Not Specified	2.6	[5]
ZYF0033	MBP Phosphorylation	<10	[5]
ISR-03	Radiometric HotSpot™	43900	[6]
ISR-05	Radiometric HotSpot™	24200	[6]

Cellular Activity

Compound Name	Cell-Based Assay	EC ₅₀ (nM)	Source
Compound 14	IL-2 Production (PBMC)	180	[4]
Compound 15	IL-2 Production (PBMC)	37	[4]
Compound 16	IL-2 Production (PBMC)	60	[4]
HPK1-IN-3	IL-2 Production (PBMC)	108	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility of the findings.

HPK1 Kinase Cascade Scintillation Proximity Assay (SPA)

This assay identifies inhibitors that target the unphosphorylated, inactive form of HPK1.

Materials:

- Full-length, unphosphorylated HPK1
- Full-length SLP-76 substrate
- [γ - ^{33}P]ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 0.01% Brij-35)
- Scintillation proximity assay beads

Procedure:

- Add the test compound (e.g., **Hpk1-IN-8**) to the assay wells.
- Introduce the full-length, unphosphorylated HPK1 enzyme to the wells.
- Add the full-length SLP-76 substrate.
- Initiate the kinase reaction by adding [γ - ^{33}P]ATP.
- Incubate the reaction mixture to allow for HPK1 autophosphorylation and subsequent phosphorylation of SLP-76.
- Stop the reaction and add SPA beads that capture the radiolabeled, phosphorylated SLP-76.
- Measure the scintillation signal to determine the extent of HPK1 inhibition.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

A common method for quantifying kinase activity in a high-throughput format.[\[7\]](#)

Materials:

- Recombinant HPK1 enzyme
- Biotinylated peptide substrate
- ATP
- Europium-labeled anti-phospho-substrate antibody
- Streptavidin-allophycocyanin (SA-APC)
- Assay buffer

Procedure:

- Dispense the test compounds into assay plates.
- Add the HPK1 enzyme and the biotinylated peptide substrate.
- Start the kinase reaction by adding ATP and incubate.
- Stop the reaction and add the detection reagents: Europium-labeled anti-phospho-substrate antibody and SA-APC.
- Incubate to allow for antibody and SA-APC binding.
- Read the plate on a TR-FRET-compatible reader to measure the energy transfer from the europium donor to the APC acceptor.

Cellular pSLP-76 Assay

This assay measures the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.^[7]

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)

- Anti-CD3/anti-CD28 antibodies for T-cell stimulation
- Test compounds
- Lysis buffer
- Antibodies for detecting phosphorylated SLP-76 (pSLP-76) and total SLP-76
- Detection reagents (e.g., for ELISA or Western blotting)

Procedure:

- Isolate and culture human PBMCs.
- Pre-incubate the cells with the test compounds.
- Stimulate the T-cells using anti-CD3/anti-CD28 antibodies.
- Lyse the cells to extract proteins.
- Quantify the levels of pSLP-76 and total SLP-76 using an appropriate method such as ELISA or Western blotting.
- Normalize the pSLP-76 signal to the total SLP-76 signal to determine the inhibitory effect of the compound.

IL-2 Secretion Assay

This functional assay measures the downstream effect of HPK1 inhibition on T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).^[7]

Materials:

- Human PBMCs
- Anti-CD3/anti-CD28 antibodies
- Test compounds

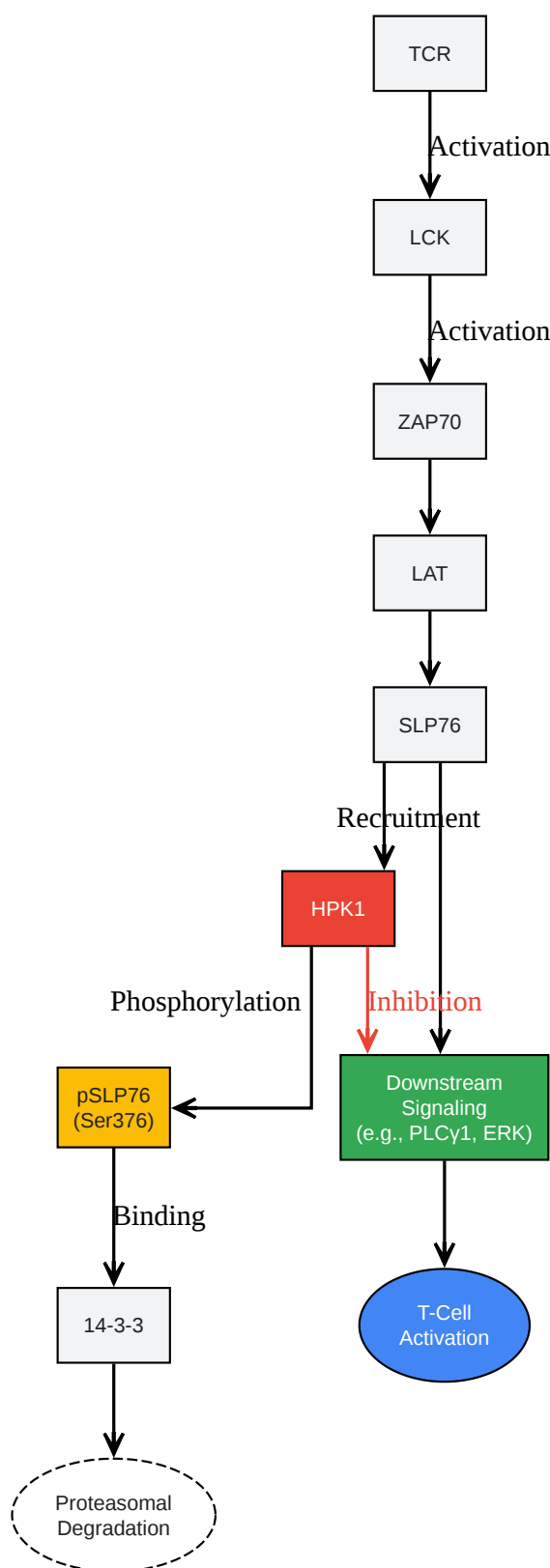
- ELISA kit for human IL-2

Procedure:

- Culture human PBMCs.
- Treat the cells with the test compounds.
- Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.
- Collect the cell culture supernatant after an appropriate incubation period.
- Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

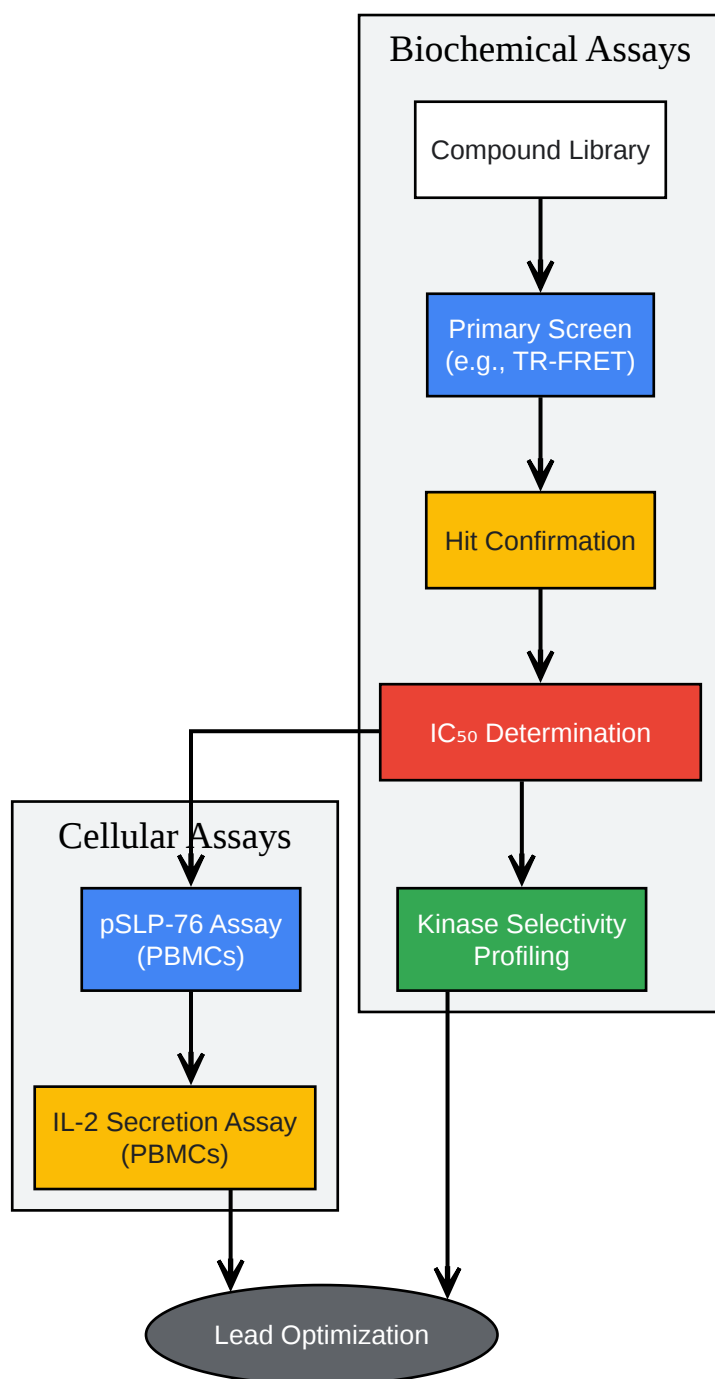
Visualizing HPK1 Signaling and Experimental Processes

The following diagrams, created using the DOT language, illustrate the HPK1 signaling pathway and a typical experimental workflow for screening HPK1 inhibitors.



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Caption: HPK1 negatively regulates T-cell receptor signaling.



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Caption: A typical workflow for screening HPK1 inhibitors.

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